molecular formula C17H25N3O B8544327 4-Benzyl-1-(2-pyrrolidino-1-oxoethyl)piperazine

4-Benzyl-1-(2-pyrrolidino-1-oxoethyl)piperazine

Cat. No. B8544327
M. Wt: 287.4 g/mol
InChI Key: ZJCOURCHRUJRBA-UHFFFAOYSA-N
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Patent
US06156752

Procedure details

To a stirred solution of 1-benzylpiperazine (500 mg, 2.84 mmol) and Et3N (1.2 ml, 8.52 mmol) in CH2Cl2 (15 ml) was dropwise added 2-chloroacetyl chloride via syringe at -78° C. After stirred at -78° C. for 1 h, pyrrolidine (0.24 ml, 2.84 mmol) was then added into the stirred reaction mixture at -78° C. The reaction mixture was then stirred at room temperature for 22 h, then diluted with CH2Cl2 (100 ml), the reaction mixture was washed with aq. Na2CO3 (15 ml), brine, then dried (MgSO4) and concentrated in vacuo. Flash chromatography of the residue (Fuji NH-silica gel 200-300 mesh 20 g, eluent solvents: hexane:AcOEt=1:1, 1:2, 1:5, to CH2Cl2 :MeOH=200:1, 100:1, 10:1) gave a yellow oil (651 mg, 20% yield).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.24 mL
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven
Name
Yield
20%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:14][CH2:15][N:16]([CH2:19][CH3:20])[CH2:17][CH3:18].ClCC(Cl)=[O:24].N1CCCC1>C(Cl)Cl.CO.CCOC(C)=O.CCCCCC>[CH2:1]([N:8]1[CH2:13][CH2:12][N:11]([C:14](=[O:24])[CH2:15][N:16]2[CH2:19][CH2:20][CH2:18][CH2:17]2)[CH2:10][CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
1.2 mL
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)Cl
Step Five
Name
Quantity
0.24 mL
Type
reactant
Smiles
N1CCCC1
Step Six
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirred at -78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -78° C
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at room temperature for 22 h
Duration
22 h
WASH
Type
WASH
Details
the reaction mixture was washed with aq. Na2CO3 (15 ml), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C(CN1CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 651 mg
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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